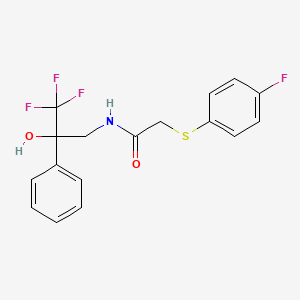

2-((4-fluorophenyl)thio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide

Description

This compound features a central acetamide backbone with two distinct substituents:

- 3,3,3-Trifluoro-2-hydroxy-2-phenylpropyl group: A sterically bulky, fluorinated hydroxyalkyl chain that may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F4NO2S/c18-13-6-8-14(9-7-13)25-10-15(23)22-11-16(24,17(19,20)21)12-4-2-1-3-5-12/h1-9,24H,10-11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOIBIMUWTUZLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)CSC2=CC=C(C=C2)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Thiadiazole-Based Acetamides ()

Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) share the acetamide-thioether linkage but differ in core structure (thiadiazole vs. non-heterocyclic backbone). Key distinctions include:

Key Observations :

- Fluorine vs. chlorine in the thioether group may alter electronic properties and bioavailability.

- Bulkier N-substituents (e.g., trifluorohydroxypropyl) likely increase steric hindrance compared to smaller groups like benzyl or methoxyphenoxy.

Quinazolinone-Linked Acetamides ()

Compounds like 2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide feature fused quinazolinone rings but retain the thioether-acetamide motif. Differences include:

- Core Heterocycle: Quinazolinone vs. simple acetamide in the target compound.

Phenylpropyl Acetamides (–4)

Compounds such as 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005) and N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) highlight the role of N-alkyl/aryl substituents:

- Hydrophilicity : The trifluorohydroxypropyl group in the target compound may enhance solubility compared to purely hydrophobic diphenylpropyl chains .

- Synthetic Routes : The target compound’s synthesis might involve fluorinated reagents, whereas analogs like 30005 use nitro reduction (e.g., Zn/HCl) .

Thiophene-Derived Acetamides ()

N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide feature thiophene cores. While structurally distinct, their acetamide moieties and spectroscopic data (e.g., ¹H NMR carbonyl shifts near δ 170 ppm) provide benchmarks for characterizing the target compound’s electronic environment .

Structural-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: The 4-fluorophenylthio group may enhance stability against oxidative metabolism compared to non-fluorinated analogs.

- Halogen Substitution : Fluorine’s smaller size vs. chlorine (as in 5j) may improve membrane permeability .

Q & A

Basic: How is the structure of 2-((4-fluorophenyl)thio)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide confirmed in synthetic workflows?

Answer: The compound’s structure is validated using Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F NMR) to assign proton and carbon environments, including fluorine substitution patterns. Mass spectrometry (MS) confirms the molecular ion peak ([M+H]+) and fragmentation patterns, aligning with the expected molecular formula. Infrared spectroscopy (IR) identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹ and hydroxyl O-H stretch at ~3300 cm⁻¹). Cross-validation with computational methods (e.g., density functional theory for NMR chemical shift prediction) enhances accuracy .

Advanced: What strategies are employed to optimize the regioselectivity of thioether formation during synthesis?

Answer: Regioselectivity in thioether formation (e.g., the (4-fluorophenyl)thio group) is controlled by:

- Base selection : Strong bases (e.g., NaH) promote nucleophilic substitution at sterically accessible sites.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for SN2 mechanisms.

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions.

- Protecting groups : Temporary protection of the hydroxy group in the trifluoro-hydroxy-phenylpropyl moiety prevents unwanted reactivity .

Basic: How is the compound screened for preliminary biological activity?

Answer: Initial screening involves:

- In vitro assays : Dose-response curves against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli) to determine IC50/MIC values.

- Enzyme inhibition studies : Testing against kinases or proteases using fluorogenic substrates.

- Physicochemical profiling : LogP (octanol-water partition coefficient) and solubility measurements predict bioavailability .

Advanced: How are contradictory bioactivity data resolved (e.g., high in vitro potency but low in vivo efficacy)?

Answer: Contradictions are addressed via:

- Metabolic stability assays : Liver microsome studies identify rapid degradation (e.g., CYP450-mediated oxidation of the thioether group).

- Protein binding studies : Plasma protein binding (e.g., albumin) may reduce free drug concentration.

- Formulation adjustments : Prodrug strategies (e.g., masking the hydroxy group) or nanocarriers improve pharmacokinetics .

Basic: What analytical methods are critical for purity assessment?

Answer: Purity (>95%) is confirmed using:

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Elemental analysis : C/H/N/S/F percentages must align with theoretical values.

- Thermogravimetric analysis (TGA) : Detects residual solvents or decomposition .

Advanced: How are reaction yields improved in multi-step syntheses?

Answer: Yield optimization involves:

- Catalyst screening : Palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-thioether formation).

- Microwave-assisted synthesis : Accelerates reaction rates (e.g., 70% yield in 2 hours vs. 24 hours conventionally).

- In-line purification : Flash chromatography or recrystallization removes by-products (e.g., unreacted 4-fluorothiophenol) .

Basic: What structural features contribute to its potential pharmacological activity?

Answer: Key pharmacophores include:

- Thioether group : Enhances membrane permeability and redox activity.

- Trifluoromethyl-hydroxy moiety : Increases metabolic stability and target binding via hydrophobic/electrostatic interactions.

- Acetamide linker : Facilitates hydrogen bonding with enzyme active sites .

Advanced: How are molecular interactions with biological targets characterized?

Answer: Techniques include:

- X-ray crystallography : Resolves binding modes with proteins (e.g., kinase ATP-binding pockets).

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd).

- Molecular dynamics simulations : Predicts stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .

Basic: What solvents are compatible with this compound for experimental use?

Answer: The compound dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Limited solubility in water requires co-solvents (e.g., 10% DMSO in PBS) for biological assays. Solvent stability is confirmed via NMR over 24 hours .

Advanced: How are stereochemical outcomes controlled during synthesis?

Answer: The hydroxy group’s stereochemistry (2-hydroxy-2-phenylpropyl) is preserved via:

- Chiral auxiliaries : Evans’ oxazolidinones direct asymmetric induction.

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers.

- Chiral HPLC : Separates diastereomers post-synthesis .

Basic: What safety precautions are recommended for handling this compound?

Answer: Use gloves and goggles due to potential skin/eye irritation. Work under fume hoods to avoid inhalation of fine powders. Store at -20°C under inert gas (argon) to prevent degradation .

Advanced: How are computational models used to predict its ADMET properties?

Answer: QSAR models predict absorption (Caco-2 permeability), SwissADME estimates hepatotoxicity, and Molecular docking (AutoDock Vina) screens for hERG channel binding (cardiotoxicity risk). Validation with in vitro data ensures model reliability .

Basic: What spectroscopic signatures distinguish this compound from analogs?

Answer: Unique features include:

- 19F NMR : Distinct shifts for 4-fluorophenyl (-110 ppm) and CF3 groups (-65 ppm).

- IR : Combined C=O (acetamide) and O-H (hydroxy) stretches.

- MS/MS : Fragment ions at m/z 215 (trifluoro-hydroxy-phenylpropyl) and 139 (4-fluorothiophenol) .

Advanced: How are stability issues (e.g., hydrolysis) mitigated in formulation studies?

Answer: Strategies include:

- Lyophilization : Stabilizes the compound in solid state.

- pH adjustment : Buffers (pH 6–7) reduce acetamide hydrolysis.

- Excipients : Cyclodextrins encapsulate the hydrophobic core .

Basic: What databases are recommended for accessing its physicochemical data?

Answer: Use PubChem (CID: [retrieve via InChIKey]), Reaxys (synthetic protocols), and ChEMBL (bioactivity data). Avoid commercial databases like BenchChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.